molecular formula C21H36O B1195155 (8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol

Cat. No.: B1195155
M. Wt: 304.5 g/mol
InChI Key: JSIVWCLRCGAVHN-QDAJJUMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol, also known as 17α-hydroxy-5α-pregnane-3,20-dione, is an endogenous steroid and a metabolite of 17α-hydroxyprogesterone. It is a progestogen, meaning it binds to progesterone receptors. it is better studied as a metabolic intermediate rather than a progestogen per se .

Preparation Methods

Synthetic Routes and Reaction Conditions

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol is produced by the 5α-reduction of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5α-reductase type 1 (SRD5A1) and possibly type 2 (SRD5A2). The reduction of 17α-hydroxyprogesterone to this compound by SRD5A1 is well established, although the involvement of SRD5A2 is still under investigation .

Industrial Production Methods

Industrial production of this compound often involves microbial transformation processes. Microorganisms are used to selectively cleave the side chain of phytosterol mixtures to form 17-ketosteroids, which are then converted to this compound. This method is economical due to the abundance of phytosterols as by-products from industries such as sugarcane, paper, and soybean oil production .

Chemical Reactions Analysis

Types of Reactions

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other steroids.

    Biology: It is studied for its role in steroidogenesis and its effects on progesterone receptors.

    Medicine: this compound is investigated for its potential therapeutic effects in conditions related to steroid hormone imbalances.

    Industry: It is used in the production of steroid-based pharmaceuticals

Mechanism of Action

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol exerts its effects by binding to progesterone receptors. It is involved in the androgen backdoor pathway, where it is converted to 5α-dihydrotestosterone without passing through testosterone as an intermediate. This pathway is significant in the biosynthesis of androgens and their subsequent effects on the body .

Comparison with Similar Compounds

Similar Compounds

    17α-hydroxyprogesterone: A precursor to (8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol.

    5α-pregnane-3,20-dione: An oxidation product of this compound.

    5α-pregnane-3α,17α-diol-20-one: A reduction product of this compound

Uniqueness

This compound is unique due to its role as an intermediate in the androgen backdoor pathway, bypassing the conventional intermediates androstenedione and testosterone. This makes it a crucial compound in the study of steroidogenesis and androgen biosynthesis .

Properties

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H36O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h15-18,22H,4-14H2,1-3H3/t15?,16-,17+,18+,19+,20+,21?/m1/s1

InChI Key

JSIVWCLRCGAVHN-QDAJJUMVSA-N

Isomeric SMILES

CCC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)O

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)O

Synonyms

17-EHAT
17-ethyl-17-hydroxyandrostane

Origin of Product

United States

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